molecular formula C15H22IN3O B13768596 (2-(3-Methyl-1-phenyl-5-pyrazolyloxy)ethyl)trimethylammonium iodide CAS No. 5509-29-5

(2-(3-Methyl-1-phenyl-5-pyrazolyloxy)ethyl)trimethylammonium iodide

Cat. No.: B13768596
CAS No.: 5509-29-5
M. Wt: 387.26 g/mol
InChI Key: VGZNKGCKNHIKBW-UHFFFAOYSA-M
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Description

(2-(3-Methyl-1-phenyl-5-pyrazolyloxy)ethyl)trimethylammonium iodide is a chemical compound that features a pyrazole ring, which is a common structural motif in many pharmaceutically active compounds

Preparation Methods

The synthesis of (2-(3-Methyl-1-phenyl-5-pyrazolyloxy)ethyl)trimethylammonium iodide typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with ethyl bromoacetate to form an intermediate, which is then reacted with trimethylamine to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from 0°C to 78°C .

Chemical Reactions Analysis

(2-(3-Methyl-1-phenyl-5-pyrazolyloxy)ethyl)trimethylammonium iodide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives, while reduction can lead to the formation of reduced pyrazole compounds .

Scientific Research Applications

(2-(3-Methyl-1-phenyl-5-pyrazolyloxy)ethyl)trimethylammonium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-(3-Methyl-1-phenyl-5-pyrazolyloxy)ethyl)trimethylammonium iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, including modulation of oxidative stress pathways and anti-inflammatory responses .

Comparison with Similar Compounds

(2-(3-Methyl-1-phenyl-5-pyrazolyloxy)ethyl)trimethylammonium iodide can be compared with other similar compounds, such as:

    1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and used in the treatment of conditions like amyotrophic lateral sclerosis (ALS).

    1-(4-Methoxyphenyl)-3-methyl-5-pyrazolone: Used as a labeling reagent in analytical chemistry.

    1-(2-Naphthyl)-3-methyl-5-pyrazolone: Employed in the analysis of carbohydrates and other biomolecules

Properties

CAS No.

5509-29-5

Molecular Formula

C15H22IN3O

Molecular Weight

387.26 g/mol

IUPAC Name

trimethyl-[2-(5-methyl-2-phenylpyrazol-3-yl)oxyethyl]azanium;iodide

InChI

InChI=1S/C15H22N3O.HI/c1-13-12-15(19-11-10-18(2,3)4)17(16-13)14-8-6-5-7-9-14;/h5-9,12H,10-11H2,1-4H3;1H/q+1;/p-1

InChI Key

VGZNKGCKNHIKBW-UHFFFAOYSA-M

Canonical SMILES

CC1=NN(C(=C1)OCC[N+](C)(C)C)C2=CC=CC=C2.[I-]

Origin of Product

United States

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